molecular formula C14H10Br6O2Si B14360474 Dimethylbis(2,4,6-tribromophenoxy)silane CAS No. 93675-59-3

Dimethylbis(2,4,6-tribromophenoxy)silane

Cat. No.: B14360474
CAS No.: 93675-59-3
M. Wt: 717.7 g/mol
InChI Key: XKHAPMNQVYQIKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethylbis(2,4,6-tribromophenoxy)silane is a brominated organosilicon compound used primarily as a flame retardant. Its molecular structure consists of a central silicon atom bonded to two methyl groups and two 2,4,6-tribromophenoxy groups. The tribromophenoxy substituents contribute high bromine content (≈60–70% by weight), enhancing its flame-retardant efficacy by releasing bromine radicals during combustion, which inhibit free radical chain reactions in the gas phase .

Properties

CAS No.

93675-59-3

Molecular Formula

C14H10Br6O2Si

Molecular Weight

717.7 g/mol

IUPAC Name

dimethyl-bis(2,4,6-tribromophenoxy)silane

InChI

InChI=1S/C14H10Br6O2Si/c1-23(2,21-13-9(17)3-7(15)4-10(13)18)22-14-11(19)5-8(16)6-12(14)20/h3-6H,1-2H3

InChI Key

XKHAPMNQVYQIKG-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(OC1=C(C=C(C=C1Br)Br)Br)OC2=C(C=C(C=C2Br)Br)Br

Origin of Product

United States

Preparation Methods

The synthesis of Dimethylbis(2,4,6-tribromophenoxy)silane typically involves the reaction of 2,4,6-tribromophenol with dimethyldichlorosilane. The reaction conditions often include the use of a solvent such as toluene and a catalyst like pyridine to facilitate the reaction. The mixture is usually heated to reflux to ensure complete reaction .

Chemical Reactions Analysis

Dimethylbis(2,4,6-tribromophenoxy)silane undergoes various chemical reactions, including:

Scientific Research Applications

Dimethylbis(2,4,6-tribromophenoxy)silane has several scientific research applications:

Mechanism of Action

The mechanism of action of Dimethylbis(2,4,6-tribromophenoxy)silane involves its interaction with molecular targets such as proteins and enzymes. The bromine atoms in the compound can form strong bonds with these targets, leading to changes in their structure and function. This interaction can affect various biochemical pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key brominated flame retardants (BFRs) with structural or functional similarities include:

1,2-Bis(2,4,6-tribromophenoxy)ethane (BTBPE) Structure: Ethane backbone with two 2,4,6-tribromophenoxy groups. Properties: High bromine content (≈70%), persistent in environmental matrices, and bioaccumulative . Applications: Widely used in electronics and textiles.

2,4,6-Tris(2,4,6-tribromophenoxy)-1,3,5-triazine (TTBP-TAZ) Structure: Triazine ring with three 2,4,6-tribromophenoxy groups. Properties: Exceptional thermal stability (decomposition >300°C) due to aromatic triazine core . Regulatory Status: Classified as non-genotoxic and non-PBT (persistent, bioaccumulative, toxic) under EU regulations .

Decabromodiphenyl Ethane (DBDPE)

  • Structure : Ethane-linked decabrominated diphenyl groups.
  • Properties : High molecular weight (≈971 g/mol), lower bioavailability, but persistent in dust and sediments .

Comparative Data Table

Compound Molecular Formula Bromine Content (%) Molecular Weight (g/mol) Thermal Stability (°C) Environmental Persistence
Dimethylbis(2,4,6-tribromophenoxy)silane C₁₄H₁₀Br₆O₂Si ~65 ~783 250–300 (estimated) Moderate (siloxane hydrolysis possible)
BTBPE C₁₄H₈Br₆O₂ ~70 ~717 200–250 High
TTBP-TAZ C₂₁H₆Br₉N₃O₃ ~68 ~1065 >300 Moderate
DBDPE C₁₂H₄Br₁₀ ~83 ~971 350 High

Key Research Findings

  • Regulatory Status: TTBP-TAZ and DBDPE are prioritized for EU risk assessment, while this compound remains less studied, warranting further PBT evaluation .

Advantages and Limitations

  • Advantages :
    • Enhanced polymer compatibility due to silane backbone.
    • Lower volatility compared to BTBPE .
  • Limitations: Potential generation of toxic tribromophenol via hydrolysis . Limited data on long-term ecotoxicological effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.